molecular formula C9H8Br2Cl2N2 B572901 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1332589-49-7

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B572901
CAS No.: 1332589-49-7
M. Wt: 374.885
InChI Key: PKTZPIUPTZJCCH-UHFFFAOYSA-N
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Description

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide typically involves multi-step organic reactions. One common method includes the bromination of 2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial. Purification steps often include recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dichloromethyl)-8-methylimidazo[1,2-a]pyridine
  • 3-Bromo-8-methylimidazo[1,2-a]pyridine
  • 2-(Dichloromethyl)-3-methylimidazo[1,2-a]pyridine

Uniqueness

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize its properties for various scientific and industrial purposes.

Biological Activity

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8Br2Cl2N2
  • Molecular Weight : 360.86 g/mol
  • CAS Number : 1332589-49-7

The compound is a yellow solid typically stored at low temperatures (0-5°C) to maintain stability. Its structure includes a bromine atom and two chlorine atoms attached to the imidazo[1,2-a]pyridine core, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance, it has been evaluated for its inhibitory effects on Staphylococcus aureus and Escherichia coli, showing promising results in reducing bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents.

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

  • Antibacterial Evaluation :
    A study published in Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound had superior activity against resistant strains of bacteria compared to other derivatives tested.
  • Anticancer Activity :
    In a research study focused on cancer therapeutics, this compound was shown to significantly inhibit the proliferation of human cancer cell lines in vitro. The study highlighted the compound's ability to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways.

Properties

IUPAC Name

3-bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2N2.BrH/c1-5-3-2-4-14-7(10)6(8(11)12)13-9(5)14;/h2-4,8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTZPIUPTZJCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C(Cl)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724378
Record name 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332589-49-7
Record name 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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